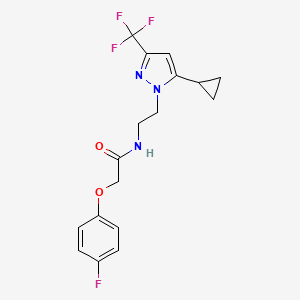![molecular formula C28H22Cl4N2O5S B2951091 2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(3,5-dichlorophenyl)acetamide CAS No. 338961-78-7](/img/structure/B2951091.png)
2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(3,5-dichlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(3,5-dichlorophenyl)acetamide is a complex organic molecule characterized by a unique structure that includes multiple chloro-substitutions, a sulfonyl group, and a benzyloxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(3,5-dichlorophenyl)acetamide typically involves multi-step organic reactions Initial steps may include the formation of intermediate compounds through reactions like nucleophilic substitution or electrophilic aromatic substitution
Industrial Production Methods
Industrial production methods for this compound may scale up laboratory procedures with optimizations to improve efficiency and cost-effectiveness. These could involve batch or continuous flow processes, utilizing automated systems for precise control of reaction parameters. Key considerations include the purification of intermediates and final products, typically involving techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially affecting the benzyloxy or methoxy groups.
Reduction: Reduction may be employed to modify specific functional groups within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions are relevant, especially for further functionalizing the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminium hydride), and various nucleophiles or electrophiles depending on the desired transformation. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yields and selectivity.
Major Products
The major products from these reactions depend on the nature of the reagents and conditions used. Oxidation and reduction reactions typically yield modified versions of the original compound, while substitution reactions may introduce new functional groups, resulting in structurally distinct derivatives.
Scientific Research Applications
2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(3,5-dichlorophenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules, particularly in studies related to aromatic substitution reactions.
Medicine: Research into its potential pharmacological properties, including as a lead compound for developing new therapeutic agents.
Industry: Possible uses in developing advanced materials with specific chemical properties.
Mechanism of Action
The mechanism by which 2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(3,5-dichlorophenyl)acetamide exerts its effects involves interaction with various molecular targets, potentially including enzymes or receptors. The benzyloxy and sulfonyl groups may play crucial roles in binding interactions, while the chloro-substitutions can influence the compound's overall reactivity and stability. Pathways involved may include inhibition of specific biochemical processes or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-{5-(benzyloxy)-2,4-dichloroanilino}-N-(3,5-dichlorophenyl)acetamide
2-{5-(benzyloxy)-2-chloroanilino}-N-(3,5-dichlorophenyl)acetamide
2-{5-(benzyloxy)-4-methoxyanilino}-N-(3,5-dichlorophenyl)acetamide
These compounds share core structural features but differ in the number or position of chloro, methoxy, or benzyloxy groups
Conclusion
2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(3,5-dichlorophenyl)acetamide is a complex and versatile compound with significant implications across various scientific fields. Its synthesis, chemical reactivity, and unique structure make it a valuable subject for further research and industrial applications.
Properties
IUPAC Name |
2-(2,4-dichloro-N-(4-methoxyphenyl)sulfonyl-5-phenylmethoxyanilino)-N-(3,5-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22Cl4N2O5S/c1-38-22-7-9-23(10-8-22)40(36,37)34(16-28(35)33-21-12-19(29)11-20(30)13-21)26-15-27(25(32)14-24(26)31)39-17-18-5-3-2-4-6-18/h2-15H,16-17H2,1H3,(H,33,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCNEVGMNDMRPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=CC(=C2)Cl)Cl)C3=CC(=C(C=C3Cl)Cl)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22Cl4N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1'-[2-(thiophen-2-yl)acetyl]-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one](/img/structure/B2951009.png)

![N-[(furan-2-yl)methyl]-3-(3-oxo-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2951011.png)





![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2951024.png)

![2-(2,4-dichlorophenyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2951028.png)
![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2951029.png)
![N-(2,5-dimethoxyphenyl)-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B2951030.png)

